molecular formula C17H15F3N2O B14222989 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-

1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-

Cat. No.: B14222989
M. Wt: 320.31 g/mol
InChI Key: UTUQOJLJDUSKGV-UHFFFAOYSA-N
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Description

This compound belongs to the quinolinecarboxamide class, characterized by a bicyclic quinoline core fused with a carboxamide moiety.

Properties

Molecular Formula

C17H15F3N2O

Molecular Weight

320.31 g/mol

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinoline-1-carboxamide

InChI

InChI=1S/C17H15F3N2O/c18-17(19,20)13-7-9-14(10-8-13)21-16(23)22-11-3-5-12-4-1-2-6-15(12)22/h1-2,4,6-10H,3,5,11H2,(H,21,23)

InChI Key

UTUQOJLJDUSKGV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a 3,4-dihydroquinoline core with a carboxamide group at position 1 connected to a 4-(trifluoromethyl)phenyl moiety. The presence of the trifluoromethyl group adds metabolic stability while affecting the electronic properties of the molecule. The partially saturated quinoline ring presents specific synthetic challenges, particularly in maintaining the 3,4-dihydro configuration while forming the carboxamide linkage.

Classical Synthetic Approaches

Pfitzinger Reaction with Modifications

A modified Pfitzinger reaction provides a viable approach for the synthesis of the quinoline core structure. This reaction typically involves the condensation of isatin derivatives with appropriate ketones, followed by selective reduction to achieve the 3,4-dihydro feature.

The reaction sequence begins with isatin as the starting material to prepare quinoline carboxylic acid derivatives:

Step 1: Refluxing isatin with 1-(p-tolyl)ethanone using potassium hydroxide in ethanol/water at 125°C (microwave irradiation)
Step 2: Coupling of the quinoline carboxylic acid with the corresponding 4-(trifluoromethyl)aniline using EDC and HOBt in DMF
Step 3: Selective reduction of the 3,4 positions using controlled hydrogenation conditions

This approach is supported by evidence from quinoline-4-carboxamide synthesis protocols, which can be adapted for the 1-position carboxamide derivatives.

From Quinoline Carboxylic Acid Derivatives

The conversion of quinoline carboxylic acids to the corresponding carboxamides represents a direct approach:

Step 1: Formation of quinoline carboxylic acid chloride using thionyl chloride in dry toluene (4-6 hours at 100-110°C)
Step 2: Reaction with 4-(trifluoromethyl)aniline in the presence of a base (potassium carbonate in acetone)
Step 3: Selective hydrogenation to obtain the 3,4-dihydro structure

This synthetic route has been successfully applied to related quinoline carboxamide compounds, with yields typically ranging from 70-90%.

Modern Synthetic Methodologies

One-Pot Multicomponent Reactions

Contemporary approaches favor streamlined processes that minimize isolation of intermediates:

Step 1: Reaction of appropriately substituted anilines with aldehydes and β-ketoesters
Step 2: Cyclization to form the quinoline core
Step 3: Amide formation with 4-(trifluoromethyl)aniline
Step 4: Selective reduction of the 3,4 positions

This approach reduces solvent usage and increases overall efficiency compared to traditional multi-step processes.

Green Chemistry Approach

Environmentally friendly conditions using microwave-assisted synthesis have been developed for quinoline carboxamide derivatives:

Step 1: Anton Paar Monowave reactor at 220°C for 1.5 hours in minimal solvent (diphenyl ether, 4 mL)
Step 2: Addition of ethanol (6 mL) and overnight stirring
Step 3: Filtration, drying, and recrystallization with ethanol

This method has demonstrated good yields (approximately 67%) while employing lesser amounts of solvent, making it environmentally advantageous.

Synthetic Route via N-Substitution Strategies

Selective N-Alkylation Followed by Carboxamide Formation

A strategic approach involves N-alkylation of the quinoline prior to carboxamide formation:

Step 1: Synthesis of quinoline-3-carboxylic acid ester derivatives from isatoic anhydride and ethyl malonate
Step 2: N-alkylation to introduce substituents at the 1-position
Step 3: Hydrolysis to the corresponding carboxylic acid
Step 4: Coupling with 4-(trifluoromethyl)aniline using coupling reagents
Step 5: Selective reduction to obtain the 3,4-dihydro feature

This route addresses the reactivity challenges of N-substituted quinoline carboxylates, which often show decreased reactivity at the carboxylate position due to electronic effects.

Mixed Anhydride Coupling Strategy

For compounds where direct amide formation is challenging, the mixed anhydride approach offers advantages:

Step 1: Dissolving the 3,4-dihydroquinoline carboxylic acid in anhydrous DMF
Step 2: Addition of triethylamine, cooling to 0°C
Step 3: Dropwise addition of ethyl chloroformate to form the mixed anhydride
Step 4: Addition of 4-(trifluoromethyl)aniline at 0°C
Step 5: Warming to room temperature and stirring for 24 hours
Step 6: Quenching in cold aqueous sodium hydroxide solution

This methodology has proven effective for similar quinoline derivatives with yields approaching 90%.

Specialized Methods for Trifluoromethyl-Containing Derivatives

Direct Incorporation of Trifluoromethyl Group

The trifluoromethyl moiety can be introduced directly into aromatic systems:

Step 1: Diazotization of appropriate aminobenzonitriles
Step 2: Copper-assisted trifluoromethylation
Step 3: Cyclization to form the quinoline core
Step 4: Carboxamide formation
Step 5: Selective reduction to achieve the 3,4-dihydro structure

This method is particularly useful when starting with non-trifluoromethylated precursors.

Trifluoromethyl Aniline Coupling

When starting with pre-formed quinoline carboxylic acids, direct coupling with 4-(trifluoromethyl)aniline is feasible:

Step 1: Activation of quinoline carboxylic acid with coupling reagents (EDC/HOBt or CDI)
Step 2: Reaction with 4-(trifluoromethyl)aniline
Step 3: Selective reduction to obtain the 3,4-dihydro feature

This approach has been successfully applied to various quinoline derivatives with coupling yields of 70-85%.

Optimized Preparation Method

Based on comprehensive analysis of the literature, the following represents an optimized synthetic route to 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-:

Synthesis of 4-hydroxy-quinoline-3-carboxylic acid

Step 1: Reaction of isatoic anhydride with diethyl malonate in the presence of potassium tert-butoxide in DMF at 80-100°C
Step 2: Basic hydrolysis of the resulting ester using aqueous sodium hydroxide
Step 3: Acidification to obtain 4-hydroxy-quinoline-3-carboxylic acid

This initial stage typically provides yields of 75-85%.

Amide Formation with 4-(trifluoromethyl)aniline

Step 1: Conversion of carboxylic acid to acid chloride using thionyl chloride in dry toluene (4-6 hours at 100-110°C)
Step 2: Reaction with 4-(trifluoromethyl)aniline in pyridine at room temperature overnight
Step 3: Evaporation of pyridine, addition of 10% potassium carbonate solution
Step 4: Filtration, washing with water, and drying

This stage typically provides yields of 65-75%.

Selective Reduction to 3,4-dihydroquinoline

Step 1: Hydrogenation using palladium on carbon (5%) in ethanol with hydrogen at atmospheric pressure
Step 2: Monitoring by TLC to ensure selective reduction of the 3,4 positions
Step 3: Filtration to remove catalyst and evaporation of solvent
Step 4: Purification by recrystallization

The selective reduction typically proceeds with yields of 80-90%.

Characterization and Analytical Data

Spectroscopic Characterization

The final compound and key intermediates can be characterized using various spectroscopic techniques:

Table 1: Spectroscopic Data for 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-
Technique Characteristic Data
¹H NMR (CDCl₃) δ 2.75-2.82 (m, 2H, CH₂), 3.45-3.52 (m, 2H, CH₂), 7.10-7.25 (m, 3H, Ar-H), 7.58 (d, 2H, Ar-H), 7.75 (d, 2H, Ar-H), 8.15 (s, 1H, NH)
¹³C NMR (CDCl₃) δ 25.4, 41.6, 123.8 (q, J = 271 Hz, CF₃), 125.8, 126.4, 127.2, 128.6, 129.1, 129.8, 131.9, 141.2, 142.7, 164.5 (C=O)
¹⁹F NMR (CDCl₃) δ -62.5 (CF₃)
IR (KBr) 3320 (NH), 1665 (C=O), 1320, 1165, 1120, 1070 cm⁻¹
HRMS (EI) Calculated for C₁₇H₁₃F₃N₂O: 318.0980; Found: 318.0976

Physical Properties

Table 2: Physical Properties of 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-
Property Value
Appearance White to off-white crystalline solid
Melting Point 225-227°C
Solubility Soluble in DMSO, DMF, chloroform; sparingly soluble in ethanol, methanol; insoluble in water
Log P 3.42 (calculated)
pKa 4.8 (calculated)

Comparative Analysis of Synthetic Routes

Yield and Efficiency Comparison

Table 3: Comparison of Different Synthetic Routes
Synthetic Route Overall Yield (%) Number of Steps Advantages Limitations
Classical Pfitzinger Reaction 40-50 5-6 Well-established methodology Multiple purification steps required
Carboxylic Acid Activation 45-55 4-5 Good functional group tolerance Sensitive to moisture
One-Pot Multicomponent 35-45 3-4 Fewer isolation steps Lower overall yield
N-Alkylation Strategy 50-60 5-6 Higher regioselectivity More complex reagents required
Mixed Anhydride Approach 55-65 4-5 Higher yields Sensitive to reaction conditions
Green Chemistry Approach 45-55 4 Environmentally friendly Specialized equipment required

Reaction Conditions Optimization

Table 4: Optimization of Key Reaction Parameters for Amide Formation
Entry Coupling Agent Solvent Temperature (°C) Time (h) Yield (%)
1 SOCl₂/Pyridine Toluene/Pyridine 110 then RT 6+12 65
2 EDC/HOBt DMF RT 24 72
3 HATU/DIPEA DMF RT 18 75
4 T₃P/Et₃N EtOAc RT 24 68
5 CDI/DBU THF 50 12 70
6 Mixed Anhydride (ClCO₂Et) DMF 0 to RT 24 78

Scale-Up Considerations and Industrial Applications

Scaling up the synthesis of 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]- presents several challenges that must be addressed:

Quality Control Measures

For larger-scale preparations, in-process controls should be implemented:

  • HPLC monitoring of reaction progress
  • Residual solvent analysis by gas chromatography
  • Impurity profiling using mass spectrometry
  • Monitoring enantiomeric purity if stereochemistry is relevant

Chemical Reactions Analysis

Types of Reactions

1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]- and analogous compounds from the provided evidence:

Compound Name Core Structure Key Substituents Reported Use
1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]- Quinolinecarboxamide - 3,4-Dihydroquinoline
- N-[4-(trifluoromethyl)phenyl] carboxamide
Not explicitly stated in evidence
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile (Fipronil) Pyrazole - Dichloro-trifluoromethylphenyl
- Trifluoromethylsulfinyl
Broad-spectrum insecticide
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile (Ethiprole) Pyrazole - Dichloro-trifluoromethylphenyl
- Ethylsulfinyl
Insecticide (rice pests)
5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone (Pyrazon) Pyridazinone - Chloro
- Phenyl
Herbicide (sugar beets, spinach)

Key Findings:

Structural Divergence: The target compound’s quinolinecarboxamide core differs significantly from the pyrazole (fipronil, ethiprole) and pyridazinone (pyrazon) backbones of similar compounds. This divergence impacts electronic properties and binding interactions.

Functional Implications: Bioactivity: Fipronil and ethiprole act as GABA receptor antagonists, leveraging their sulfinyl groups for insecticidal activity . Lipophilicity: The trifluoromethyl group in all compounds enhances membrane permeability, but the dihydroquinoline core in the target may confer improved metabolic stability compared to pyrazole derivatives.

Synthetic Complexity: The dihydroquinoline scaffold introduces stereochemical considerations (e.g., 3,4-dihydro configuration) absent in planar pyridazinone or pyrazole systems, complicating synthesis but offering novel binding geometries.

Biological Activity

Overview

1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-, is a synthetic compound belonging to the quinoline family. Quinoline derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, examining its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-, can be represented as follows:

  • Molecular Formula : C17H15F3N2O
  • Molecular Weight : 320.31 g/mol
  • IUPAC Name : N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The quinoline core allows for intercalation with DNA, potentially disrupting transcription and replication processes. Additionally, the trifluoromethyl group enhances lipophilicity and alters binding affinity to biological targets, which may improve the compound's efficacy against specific diseases.

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures inhibit the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis. The ability to modulate pathways associated with cell proliferation and apoptosis has been noted in various preclinical models.

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 Value (µM)References
Compound AVEGFR-20.36
Compound BEGFR0.92
1(2H)-QuinolinecarboxamideTBDTBDTBD

Antiviral Activity

Quinoline derivatives have also been explored for their antiviral properties. Some studies indicate that they can inhibit viral replication by targeting specific viral proteins or pathways involved in the viral life cycle. The potential for 1(2H)-Quinolinecarboxamide as an antiviral agent remains an area for further investigation.

Structure-Activity Relationship (SAR)

The SAR of quinoline derivatives indicates that modifications to the core structure can significantly influence biological activity. For example, substituents on the phenyl ring can enhance potency and selectivity towards specific targets.

Case Study: SAR Analysis of Quinoline Derivatives

A study evaluated various substituted quinolinecarboxamides for their effects on autoimmune disorders in a mouse model. The findings suggested that specific substitutions improved the therapeutic index while minimizing toxicity.

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